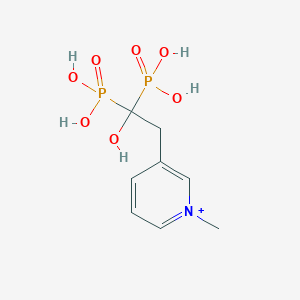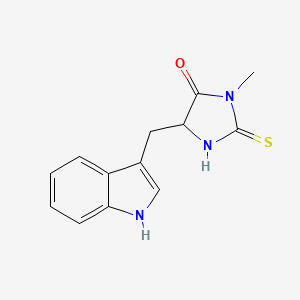
Necrostatin-1
描述
Necrostatin-1(Nec-1)是一种小分子有机化合物,可以作为坏死性凋亡抑制剂,坏死性凋亡是一种受调控的非凋亡细胞死亡形式。 与凋亡不同,凋亡是一种众所周知的程序性细胞死亡途径,坏死性凋亡的特征在于其独立于胱天蛋白酶,并且可以由肿瘤坏死因子受体 (TNFR) 或模式识别受体 (PRR) 激活 。 This compound 特异性靶向受体相互作用蛋白 1 (RIP1) 激酶,阻止坏死小体复合物的形成以及坏死性凋亡程序的执行 .
科学研究应用
Necrostatin-1 已在各种科学学科中得到应用:
化学: 研究人员研究其作用机制并探索其与细胞成分的相互作用。
生物学: this compound 有助于我们了解细胞死亡途径及其调控。
医学: 其潜在的治疗应用包括神经保护和预防组织损伤。
工业: 虽然没有广泛用于工业,但其独特的性质可能会激发未来的应用。
作用机制
Necrostatin-1 抑制 RIP1 激酶,破坏坏死性凋亡信号通路。 通过阻止 RIP1 自磷酸化,它阻断导致坏死性凋亡的下游事件 .
生化分析
Biochemical Properties
Necrostatin-1 functions as an inhibitor of receptor-interacting protein kinase 1 (RIP1), a key regulator of necroptosis. By binding to RIP1, this compound prevents the formation of the necrosome complex, which is essential for the execution of necroptosis . This interaction is allosteric, meaning that this compound binds to a site on RIP1 that is distinct from the active site, thereby inhibiting its kinase activity . Additionally, this compound has been shown to interact with other biomolecules involved in cell death pathways, including RIP3 and mixed lineage kinase domain-like protein (MLKL) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect neurons from necroptotic cell death in models of brain ischemia, traumatic brain injury, and neurodegenerative diseases . This compound also influences cell signaling pathways by inhibiting the activation of RIP1 and downstream effectors, thereby reducing inflammation and cell death . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, contributing to its protective effects in various pathological conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RIP1 kinase activity. By binding to RIP1, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition blocks the formation of the necrosome complex, which includes RIP1, RIP3, and MLKL . As a result, the execution of necroptosis is halted, preventing cell death and inflammation . Additionally, this compound has been shown to inhibit other cell death pathways, including apoptosis and ferroptosis, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its solubility in water is limited, which can affect its bioavailability and efficacy . Studies have shown that this compound can provide long-term protection against necroptosis in in vitro and in vivo models . Its half-life after systemic administration is relatively short, necessitating repeated dosing to maintain its protective effects . Long-term studies have demonstrated that this compound can reduce inflammation and improve cognitive function in models of chronic ischemic stroke .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis and reduce tissue damage in models of ischemic injury and neurodegenerative diseases . At higher doses, this compound can exhibit toxic effects, including exacerbation of liver injury and increased cell death . Threshold effects have been observed, where the protective effects of this compound are maximized at specific dosages, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell death and inflammation. It interacts with enzymes and cofactors involved in the necroptosis signaling pathway, including RIP1, RIP3, and MLKL . By inhibiting these enzymes, this compound disrupts the metabolic flux associated with necroptosis, preventing the accumulation of reactive oxygen species and other toxic metabolites . Additionally, this compound has been shown to modulate the expression of genes involved in cellular metabolism, further contributing to its protective effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is cell-permeable, allowing it to enter cells and interact with intracellular targets . This compound has been shown to accumulate in specific tissues, including the brain, where it exerts its neuroprotective effects . Transporters and binding proteins may facilitate the distribution of this compound within cells, although specific mechanisms remain to be fully elucidated .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with RIP1 and other components of the necroptosis signaling pathway . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound . Additionally, targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in inhibiting necroptosis .
准备方法
合成路线和反应条件: Necrostatin-1 可以通过多种路线合成。虽然我没有具体的合成细节,但研究人员已经开发出获得这种化合物的方法。工业生产方法可能涉及优化这些合成路线以实现可扩展性和效率。
化学反应分析
反应类型: Necrostatin-1 不干扰经典的凋亡级联反应,而是抑制 TNF-α 诱导的坏死性细胞死亡。 它通过变构阻断 RIP1 激酶的自磷酸化来实现这一点 。不幸的是,有关它所经历的特定反应的详细信息尚不可用。
常用试剂和条件: this compound 合成中使用的试剂和条件仍属专有。进一步的研究可以阐明所涉及的特定化学转化。
主要产物: this compound 合成过程中形成的主要产物没有明确记录。研究人员主要关注其生物学效应,而不是其化学中间体。
相似化合物的比较
虽然 Necrostatin-1 作为一种特异性 RIP1 抑制剂脱颖而出,但其他具有类似作用机制的化合物包括:
This compound(非活性对照): 用于实验中以区分特异性效应与非特异性效应.
其他 RIP1 抑制剂: 探索这些化合物以获得潜在的协同效应或改进的选择性。
属性
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385186 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4311-88-0 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


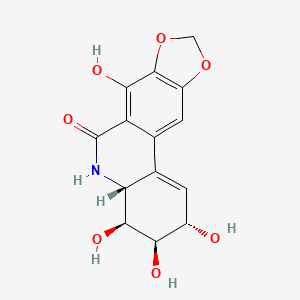
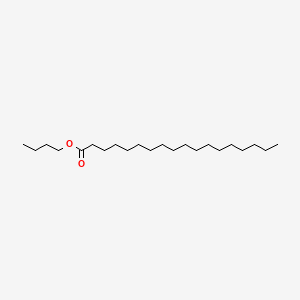
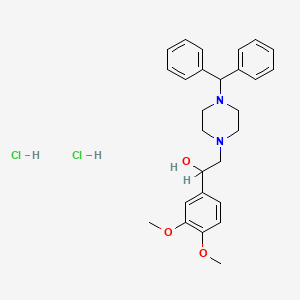
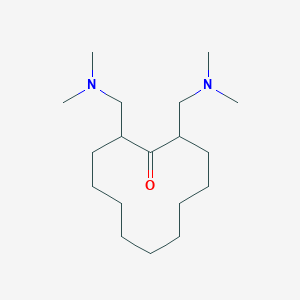
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
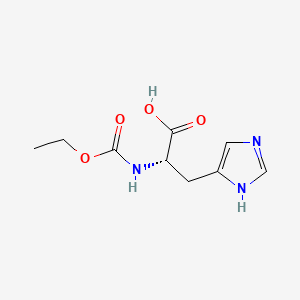
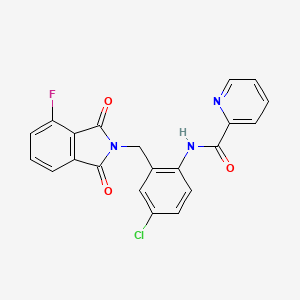
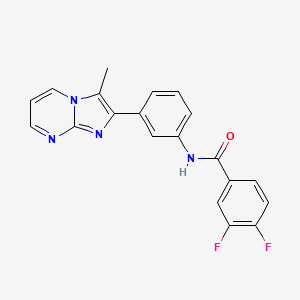

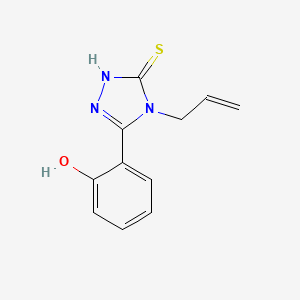
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
